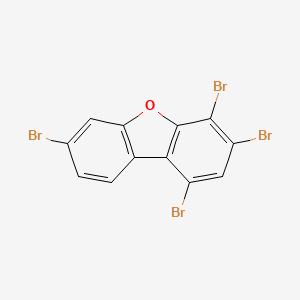

1,3,4,7-Tetrabromo-dibenzofuran

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3,4,7-Tetrabromo-dibenzofuran can be synthesized through the bromination of dibenzofuran. The reaction typically involves the use of bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the desired positions on the dibenzofuran ring .

Industrial Production Methods

Industrial production of this compound often involves large-scale bromination processes. These processes are designed to maximize yield and purity while minimizing the production of unwanted by-products. The use of catalysts and optimized reaction conditions can enhance the efficiency of the bromination process .

Chemical Reactions Analysis

Types of Reactions

1,3,4,7-Tetrabromo-dibenzofuran undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction, leading to the formation of different products.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents under mild to moderate temperatures.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized dibenzofurans, while oxidation and reduction reactions can lead to the formation of hydroxylated or dehalogenated products .

Scientific Research Applications

1,3,4,7-Tetrabromo-dibenzofuran has several scientific research applications:

Environmental Studies: It is used as a standard for environmental testing and research, particularly in the study of polybrominated dibenzofurans and their impact on the environment.

Material Science: It is used in the development of flame retardants and other materials that require high thermal stability.

Mechanism of Action

The mechanism of action of 1,3,4,7-tetrabromo-dibenzofuran involves its interaction with molecular targets such as the aryl hydrocarbon receptor. This receptor is a ligand-activated transcriptional activator that binds to specific DNA regions and regulates the expression of various genes involved in xenobiotic metabolism . The compound’s effects are mediated through the activation of these pathways, leading to various biochemical and toxicological outcomes .

Comparison with Similar Compounds

Similar Compounds

1,2,7,8-Tetrabromodibenzofuran: Another polybrominated dibenzofuran with similar properties and applications.

1,3,7,8-Tetrabromodibenzofuran: A closely related compound with a different bromination pattern.

Uniqueness

1,3,4,7-Tetrabromo-dibenzofuran is unique due to its specific bromination pattern, which influences its chemical reactivity and biological activity. This distinct structure allows for targeted studies on its environmental impact and toxicological effects, setting it apart from other polybrominated dibenzofurans .

Biological Activity

1,3,4,7-Tetrabromo-dibenzofuran is a brominated derivative of dibenzofuran characterized by four bromine atoms at specific positions (1, 3, 4, and 7) on the dibenzofuran structure. This unique arrangement significantly influences its biological activity, making it a subject of interest in various fields including pharmacology and environmental science.

- Molecular Formula : C₁₂H₄Br₄O

- Molecular Weight : Approximately 483.776 g/mol

The presence of bromine enhances the compound's reactivity with biological molecules, which may lead to inhibition of enzyme activities and disruption of cellular processes.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial properties. Studies have shown its effectiveness against a range of bacterial strains, suggesting potential applications in developing antimicrobial agents.

Anticancer Properties

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The interaction with the aryl hydrocarbon receptor (AhR) is particularly noteworthy as it plays a role in regulating gene expression related to cancer progression .

The mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes and receptors. The bromine atoms facilitate strong interactions with biological macromolecules leading to significant biological effects. Notably:

- Aryl Hydrocarbon Receptor (AhR) : The compound can bind to AhR, influencing gene expression related to detoxification and metabolic processes.

- Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways, contributing to both its antimicrobial and anticancer effects.

Toxicological Studies

Toxicological assessments have revealed that while this compound shows promising biological activities, it also poses potential risks. Studies indicate that exposure can lead to toxic effects in mammalian models:

- Tissue Distribution : Following administration, significant concentrations were found in the liver and adipose tissue .

- Half-Life : The compound exhibits a relatively short half-life in biological systems, suggesting rapid elimination which may mitigate chronic toxicity risks .

Case Studies and Research Findings

Several studies have focused on the biological activity and toxicity profiles of this compound:

Environmental Impact

As a member of the polybrominated dibenzofurans (PBDFs), this compound raises concerns regarding environmental persistence and bioaccumulation. Its potential to disrupt endocrine functions and induce toxic responses in wildlife necessitates further investigation into its ecological impact .

Properties

CAS No. |

617707-73-0 |

|---|---|

Molecular Formula |

C12H4Br4O |

Molecular Weight |

483.77 g/mol |

IUPAC Name |

1,3,4,7-tetrabromodibenzofuran |

InChI |

InChI=1S/C12H4Br4O/c13-5-1-2-6-9(3-5)17-12-10(6)7(14)4-8(15)11(12)16/h1-4H |

InChI Key |

RUJBDWIMDZVZJI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1Br)OC3=C2C(=CC(=C3Br)Br)Br |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.